Product packaging for 1-(4-Ethoxyphenyl)propan-1-amine(Cat. No.:CAS No. 925608-01-1)

1-(4-Ethoxyphenyl)propan-1-amine

Cat. No.: B2392431
CAS No.: 925608-01-1
M. Wt: 179.263
InChI Key: CXGWGKBEIXPOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Ethoxyphenyl)propan-1-amine (CAS 925608-01-1) is a research chemical with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is of significant interest in scientific research, particularly as a structural analog for pharmacological studies. It is a close relative of other substituted amphetamines, specifically identified as para-ethoxyamphetamine (4-ETA), which allows researchers to study structure-activity relationships within this class of compounds . The primary research applications for this amine involve its use as a key intermediate in organic synthesis and medicinal chemistry research. Scientists utilize it to investigate the biochemical properties of phenethylamine derivatives and to explore the pharmacological profiles of novel compounds. Its mechanism of action in research settings is theorized to involve interactions with monoaminergic systems, similar to other compounds in its class, making it a valuable tool for neuropharmacological studies . This product is supplied as a high-purity material (typically ≥95% - 98%) for research purposes . Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at room temperature to maintain stability . Safety data indicates it may cause skin and eye irritation (H315-H319), and researchers should handle it with appropriate personal protective equipment . This chemical is strictly for research and further manufacturing use only, not for direct human use . It is the responsibility of the purchaser to ensure compliance with all local and national regulations regarding the handling and use of this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2392431 1-(4-Ethoxyphenyl)propan-1-amine CAS No. 925608-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-11(12)9-5-7-10(8-6-9)13-4-2/h5-8,11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGWGKBEIXPOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Aryl Substituted Propan 1 Amines in Organic Synthesis

Aryl-substituted propan-1-amines represent a crucial class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. ncert.nic.in Their utility stems from the presence of a reactive primary amine group and a modifiable aromatic ring, allowing for diverse chemical transformations.

These compounds are integral to the construction of pharmaceuticals, agrochemicals, and other functional materials. nih.gov The propan-1-amine backbone can be readily functionalized, while the aryl group can be substituted to fine-tune the electronic and steric properties of the molecule. This adaptability makes them valuable intermediates in multi-step synthetic sequences.

Methods for synthesizing arylamines are varied and include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org Other approaches involve the reduction of nitroarenes or the reductive amination of aryl ketones. youtube.comorganic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern and the compatibility of functional groups.

Stereochemical Importance of Chiral 1 4 Ethoxyphenyl Propan 1 Amine Enantiomers in Research

The presence of a chiral center at the first carbon of the propane (B168953) chain in 1-(4-Ethoxyphenyl)propan-1-amine gives rise to two enantiomers, (R)- and (S)-1-(4-ethoxyphenyl)propan-1-amine. In a chiral environment, such as in biological systems, these enantiomers can exhibit distinct chemical and pharmacological behaviors. nih.gov This stereochemical aspect is of paramount importance in fields like medicinal chemistry, where the biological activity of a drug is often dependent on the specific configuration of its stereoisomers.

The separation of these enantiomers, a process known as chiral resolution, is a critical step in their study. A common method involves the formation of diastereomeric salts using a chiral resolving agent, such as a derivative of mandelic acid. These diastereomeric salts possess different physical properties, like solubility, which allows for their separation through techniques like crystallization. Subsequent treatment of the separated diastereomeric salt can then regenerate the enantiomerically pure amine.

The absolute configuration of each enantiomer is crucial for understanding its interaction with other chiral molecules, such as enzymes and receptors in the body. nih.gov The differential interactions of the (R)- and (S)-enantiomers can lead to significant differences in their biological effects.

Overview of Key Research Domains for the Compound

Asymmetric Synthesis Strategies for Enantiomeric Purity

The synthesis of single-enantiomer chiral amines is a significant challenge in organic chemistry. For this compound, achieving enantiomeric purity involves sophisticated strategies that guide the formation of the desired stereoisomer. These methods are broadly categorized into catalyst-controlled and substrate-controlled reactions, as well as enzymatic processes.

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination is a powerful and direct method for synthesizing chiral amines from prochiral ketones. This process involves the condensation of a ketone, in this case, 4'-ethoxypropiophenone, with an amine source to form an intermediate imine (or enamine), which is then hydrogenated in a stereoselective manner. The key to the asymmetry lies in the use of chiral catalysts or auxiliaries that influence the direction of hydrogen addition to the C=N double bond.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient strategy for producing enantiomerically enriched amines. acs.org This approach utilizes a prochiral imine, formed from 4'-ethoxypropiophenone and an amine source, which is then hydrogenated using a chiral catalyst system. These systems typically consist of a transition metal, such as rhodium, iridium, or palladium, complexed with a chiral ligand. acs.orgnih.gov

The ligand, which is itself chiral, creates a chiral environment around the metal center. When the imine substrate coordinates to the metal, the ligand's steric and electronic properties direct the hydrogenation to occur preferentially on one face of the C=N double bond, leading to the formation of one enantiomer of the amine in excess.

A well-known class of ligands for this purpose is the atropisomeric biaryl phosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). A rhodium-BINAP complex, for instance, would catalyze the hydrogenation of the imine precursor to this compound with high enantioselectivity. The choice of metal and ligand is crucial and often requires screening to find the optimal combination for a specific substrate. nih.gov For example, iridium complexes with ligands like (S)-P-Phos have proven effective for the asymmetric hydrogenation of similar imine substrates. acs.org

Table 1: Representative Chiral Catalyst Systems for Asymmetric Imine Hydrogenation This table is illustrative and based on systems used for analogous transformations.

Metal Chiral Ligand Example Substrate Type Potential Outcome for this compound Synthesis
Rhodium (Rh) (S)-BINAP N-Aryl Imines High enantioselectivity (ee)
Iridium (Ir) (S,S)-f-Binaphane N-Aryl Imines High enantioselectivity (ee) under mild conditions
Palladium (Pd) C4-TunePhos Cyclic Imines High enantioselectivity, often requires an acid activator
Iridium (Ir) (S)-P-Phos Imine Salts High yield and enantioselectivity

Another established strategy involves the use of a chiral auxiliary. In this method, the prochiral ketone (4'-ethoxypropiophenone) is first reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form a diastereomeric imine intermediate. The inherent chirality of the auxiliary directs the subsequent reduction of the C=N bond.

This diastereoselective reduction, which can be achieved with standard reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, preferentially forms one of the two possible diastereomers. The steric bulk of the auxiliary blocks one face of the imine, forcing the hydride or hydrogen to attack from the less hindered face. After the reduction step, the chiral auxiliary is cleaved from the newly formed amine, typically through hydrogenolysis, to yield the enantiomerically enriched this compound and recover the auxiliary.

A widely used and highly effective class of chiral auxiliaries are the tert-butanesulfinamides, developed by Ellman. yale.edu Reacting 4'-ethoxypropiophenone with (R)- or (S)-tert-butanesulfinamide would form a chiral N-sulfinyl imine. The sulfinyl group is highly effective at directing the stereochemical outcome of the reduction, and it can be easily removed under mild acidic conditions.

Table 2: General Steps in Chiral Auxiliary-Mediated Synthesis

Step Process Description Example Auxiliary
1 Condensation The prochiral ketone (4'-ethoxypropiophenone) is reacted with the chiral auxiliary. (R)-α-Methylbenzylamine
2 Diastereoselective Reduction The resulting diastereomeric imine is reduced, creating a new stereocenter with a specific configuration. Catalytic Hydrogenation (H2/Pd-C)
3 Auxiliary Cleavage The chiral auxiliary is removed from the amine product. Hydrogenolysis

Achieving high yields and, more importantly, high enantioselectivity in asymmetric synthesis is highly dependent on the reaction conditions. The optimization of these parameters is a critical step in developing a practical and efficient process.

Solvent Effects: The choice of solvent can significantly influence the reaction's outcome. Solvent polarity can affect the stability of transition states and the solubility of reactants and catalysts. For instance, in some alkylation reactions using chiral auxiliaries, a mixture of solvents like THF and pyridine (B92270) was found to be essential for achieving a soluble enolate intermediate. nih.gov

Temperature Control: Temperature plays a crucial role in selectivity. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the competing diastereomeric transition states. However, this can also lead to slower reaction rates, requiring a balance to be struck.

Catalyst Screening: In catalyst-controlled reactions, no single catalyst is optimal for all substrates. A screening process is often necessary to identify the best-performing metal-ligand combination for the specific transformation. For example, in the asymmetric hydrogenation of N-aryl imines, different iridium-diamine complexes were found to be optimal for different substrates. nih.gov This empirical process of screening various catalysts, solvents, and temperatures is fundamental to maximizing the stereochemical purity of the final product. acs.org

Biocatalytic Transaminase-Mediated Synthesis

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for producing chiral amines. diva-portal.org Enzymes, particularly transaminases, operate with exceptional selectivity under mild aqueous conditions.

ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov This reaction is highly stereoselective, making ω-TAs ideal for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

The synthesis of this compound using this method starts with the corresponding prochiral ketone, 4'-ethoxypropiophenone. An ω-transaminase, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, facilitates the transfer of an amino group from a donor molecule (such as isopropylamine, alanine, or D-alanine) to the ketone. nih.govresearchgate.net The enzyme's active site contains specific binding pockets that orient the ketone in a way that the amino group is added to only one of its two faces, resulting in the formation of a single enantiomer of the amine product with very high enantiomeric excess (often >99% ee). researchgate.net

Depending on the specific ω-TA used, either the (R)- or (S)-enantiomer of the amine can be produced. For example, ω-transaminases derived from organisms like Aspergillus terreus or Arthrobacter sp. have been successfully used for the amination of various prochiral ketones to yield optically pure (R)-amines. researchgate.net The broad substrate tolerance of many ω-TAs makes them suitable for ketones with various substituents, and variants developed through protein engineering have shown enhanced activity and stability, making them valuable catalysts for industrial-scale synthesis. diva-portal.orgnih.gov

Table 3: Key Features of ω-Transaminase Mediated Synthesis

Feature Description Relevance to this compound
Enzyme ω-Transaminase (ω-TA) Catalyzes the asymmetric amination of a ketone.
Substrate 4'-ethoxypropiophenone The prochiral ketone precursor.
Cofactor Pyridoxal 5'-phosphate (PLP) Essential for the amino group transfer mechanism.
Amine Donor e.g., Isopropylamine, Alanine Provides the amino group for the reaction.
Product (R)- or (S)-1-(4-ethoxyphenyl)propan-1-amine Formed with high enantiomeric purity.
Reaction Conditions Aqueous buffer, mild temperature Environmentally benign and reduces the need for harsh reagents.

Asymmetric Hydrogenation of Enamine Precursors

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules. wikipedia.org For chiral amines, the hydrogenation of a corresponding enamine precursor is a highly effective strategy. This method has seen excellent results with both iridium- and rhodium-based catalyst systems. wikipedia.org

Ruthenium (Ru) complexes featuring the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective catalysts for asymmetric hydrogenation. sioc-journal.cn The Ru-BINAP system can hydrogenate substrates that possess a chelating atom (like oxygen or nitrogen) near the reacting functional group, which directs the catalyst and enhances selectivity. youtube.com The reaction mechanism for ketone hydrogenation is proposed to be a nonclassical metal-ligand bifunctional process, where a hydride on the ruthenium and a proton from a diamine ligand are transferred simultaneously to the substrate via a six-membered transition state, without direct interaction between the substrate's carbonyl group and the metal. acs.org This approach has been successfully applied to a wide range of substrates, achieving high enantioselectivity. sioc-journal.cn

The enantioselectivity of a hydrogenation reaction is profoundly influenced by the structure of the chiral ligand and the reaction conditions, particularly pressure. researchgate.netnih.gov

Ligand Design: The design of chiral ligands is central to asymmetric catalysis. nih.gov C₂-symmetric ligands like BINAP were developed to reduce the number of possible isomeric catalyst-substrate complexes, which can simplify the reaction pathways and lead to higher enantioselectivity. nih.gov The chirality is transferred from the ligand to the metal center, which then dictates the stereochemical outcome of the reaction. sioc-journal.cn

Pressure Effects: Hydrogen pressure can have a significant and sometimes counterintuitive effect on enantioselectivity. researchgate.net The influence of pressure is tied to the reaction kinetics; changes in pressure can alter the relative rates of key steps in the catalytic cycle, such as the oxidative addition of hydrogen or the formation of the metal-substrate complex. researchgate.net For some substrates, higher pressure may improve enantiomeric excess, while for others it may have the opposite effect or no effect at all. researchgate.net

Table 3: Factors Influencing Enantioselectivity in Asymmetric Hydrogenation

FactorInfluence on Enantioselectivity
Chiral Ligand Structure The ligand's stereochemistry and conformation create a chiral environment around the metal center, directing the substrate to bind in a specific orientation. nih.gov
Hydrogen Pressure Affects the kinetics of the catalytic cycle, potentially favoring one diastereomeric transition state over another. researchgate.net
Solvent Can influence the stability of catalyst-substrate intermediates and transition states.
Temperature Affects reaction rates and the energy difference between competing diastereomeric pathways.

The enamine precursor required for asymmetric hydrogenation is typically synthesized through the reaction of a ketone with a secondary amine. youtube.commasterorganicchemistry.com This condensation reaction is generally catalyzed by a mild acid and requires the removal of water to drive the equilibrium toward the enamine product. masterorganicchemistry.com The mechanism involves the formation of an iminium ion, which is then deprotonated at the alpha-carbon to yield the final enamine. youtube.com More advanced methods may use catalysts like lithium perchlorate (B79767) under solvent-free conditions, accelerated by microwave irradiation, to improve efficiency. sciforum.net

Chiral Resolution Techniques

Chiral resolution is a classical and widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly useful when asymmetric synthesis is not feasible or is less economical. The most common method involves reacting the racemic amine with an optically pure chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org

Table 4: Common Chiral Resolving Agents for Amines

Resolving Agent ClassExamplesPrinciple of Separation
Chiral Carboxylic Acids (+)-Tartaric acid and its derivatives, (S)-Mandelic acid wikipedia.orggoogle.comFormation of diastereomeric salts with different solubilities.
Chiral Sulfonic Acids Camphorsulfonic acidFormation of diastereomeric salts.
Enzymatic Resolution Lipases, Acylases researchgate.netSelective acylation or hydrolysis of one enantiomer.
Enzymatic Resolution Utilizing Lipases

The kinetic resolution of racemic amines through enzymatic processes represents a highly efficient and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, particularly Lipase B from Candida antarctica (CaLB), are widely recognized for their versatility and high enantioselectivity in the acylation of chiral amines. nih.govnih.gov

In a typical lipase-catalyzed kinetic resolution of racemic this compound, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The choice of acylating agent is critical and can significantly influence the reaction's efficiency and selectivity. Common acylating agents include simple esters like ethyl acetate (B1210297) or activated esters such as vinyl acetate. The reaction is typically conducted in a non-polar organic solvent to maintain the enzyme's activity.

The process results in a mixture containing the acylated amine (an amide) and the unreacted, enantiomerically enriched amine. These two compounds, having different functional groups, can be readily separated by standard chemical techniques like extraction or chromatography. The slower-reacting enantiomer can be isolated with high enantiomeric excess, while the faster-reacting enantiomer can be recovered by hydrolysis of the resulting amide. The biocatalyst's ability to operate under mild conditions preserves the integrity of complex molecules and offers a sustainable alternative to classical resolution methods. researchgate.net

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution

ParameterCondition
Biocatalyst Immobilized Candida antarctica Lipase B (CaLB)
Substrate Racemic this compound
Acylating Agent Ethyl acetate or Isopropenyl acetate
Solvent Toluene or Dichloromethane
Temperature 25-45 °C
Monitoring Chiral HPLC
Diastereomeric Salt Formation and Separation

Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations due to its reliability and cost-effectiveness. researchgate.net This method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are two diastereomeric salts with different physical properties, most notably solubility.

For the resolution of this compound, derivatives of tartaric acid are highly suitable resolving agents. The process involves dissolving the racemic amine and a sub-stoichiometric amount (often around 0.5 equivalents) of the chiral acid, for instance, (R,R)-tartaric acid, in an appropriate solvent like aqueous methanol (B129727) or ethanol. Due to their differential solubility, one diastereomeric salt will preferentially crystallize out of the solution. This salt can be isolated by filtration, leaving the other diastereomer enriched in the mother liquor.

The enantiomerically pure amine is then liberated from the isolated salt by treatment with a base. The resolving agent can often be recovered and recycled, enhancing the economic viability of the process. The efficiency of the resolution is highly dependent on the choice of solvent, temperature, and the molar ratio of the resolving agent to the amine. mdpi.com

Table 2: Illustrative Conditions for Diastereomeric Salt Resolution

ParameterCondition
Substrate Racemic this compound
Resolving Agent (R,R)-Tartaric Acid or a derivative (e.g., (R,R)-4-chlorotartranilic acid)
Molar Ratio 0.5 - 0.65 equivalents of resolving agent per 1 equivalent of racemic amine
Solvent Water, Ethanol, or a mixture
Temperature Crystallization typically performed between 10 °C and 80 °C, followed by cooling
Isolation Filtration of the less soluble diastereomeric salt

Precursor Synthesis and Pre-Amine Transformations

Synthesis of 1-(4-Ethoxyphenyl)propan-2-one Precursors

The primary ketone precursor for the target amine is 1-(4-ethoxyphenyl)propan-2-one. Its synthesis is a critical step, and various classical and modern organic reactions can be employed for its construction.

The Darzens condensation, or glycidic ester condensation, provides a powerful route to α,β-epoxy esters, which can be subsequently converted into ketones. nih.gov In this synthesis, the starting material is 4-ethoxybenzaldehyde (B43997), which is condensed with an α-halo ester, such as ethyl 2-chloropropionate, in the presence of a strong base.

The reaction begins with the deprotonation of the α-halo ester by a base like sodium methoxide (B1231860) or sodium ethoxide to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-ethoxybenzaldehyde. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide displaces the chloride, results in the formation of an α,β-epoxy ester (a glycidic ester).

This intermediate glycidic ester is then subjected to hydrolysis (saponification) with an aqueous base, followed by acidification and heating. This sequence induces decarboxylation of the resulting β-keto acid, yielding the desired precursor, 1-(4-ethoxyphenyl)propan-2-one. nih.gov

Table 3: Reaction Sequence for Darzens Condensation to Ketone Precursor

StepReactantsBase/ReagentKey Intermediate/Product
1. Condensation 4-Ethoxybenzaldehyde, Ethyl 2-chloropropionateSodium MethoxideEthyl 3-(4-ethoxyphenyl)-2-methylglycidate
2. Hydrolysis Glycidic Ester from Step 1Aqueous Sodium HydroxideSodium 3-(4-ethoxyphenyl)-2-methylglycidate
3. Decarboxylation Glycidate Salt from Step 2Aqueous Acid (e.g., HCl), Heat1-(4-Ethoxyphenyl)propan-2-one

Alternative Routes to Related Arylpropylamine Intermediates

Horner–Wadsworth–Emmons Olefination

The Horner–Wadsworth–Emmons (HWE) reaction is a superior alternative to the traditional Wittig reaction for the synthesis of alkenes from aldehydes and ketones, offering excellent stereocontrol and easier purification. nih.gov This reaction can be employed to create an alkene intermediate, which can then be converted to the target arylpropylamine.

The HWE reaction involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion. To synthesize an intermediate for this compound, 4-ethoxybenzaldehyde is reacted with the carbanion generated from diethyl ethylphosphonate. The phosphonate is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride, to form the stabilized phosphonate carbanion.

This carbanion then undergoes nucleophilic addition to 4-ethoxybenzaldehyde. The resulting intermediate rapidly eliminates a water-soluble phosphate (B84403) byproduct to form an alkene. When aromatic aldehydes are used in the HWE reaction, there is a strong preference for the formation of the (E)-alkene. The resulting (E)-1-(4-ethoxyphenyl)prop-1-ene is a versatile intermediate that can be subsequently subjected to reactions like hydroamination or reduction followed by amination to yield the final amine product.

Table 4: General Scheme for Horner-Wadsworth-Emmons Olefination

ParameterReagent/Condition
Aldehyde 4-Ethoxybenzaldehyde
Phosphonate Reagent Diethyl ethylphosphonate
Base Sodium Hydride (NaH) or Sodium Methoxide (NaOMe)
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Product (E)-1-(4-Ethoxyphenyl)prop-1-ene
Hoffmann Degradation of Amides

The Hoffmann degradation, also known as the Hoffmann rearrangement, is a well-established method in organic synthesis for converting a primary amide into a primary amine with one less carbon atom. wikipedia.orgmdpi.comresearchgate.net This reaction typically involves treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. byjus.com The key transformation proceeds through a multi-step mechanism that involves the formation of an N-bromoamide intermediate, followed by a base-induced rearrangement to an isocyanate, which is then hydrolyzed to the final amine, releasing carbon dioxide. wikipedia.orgpw.live

A significant feature of the Hoffmann rearrangement is its stereospecificity. The migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom occurs with complete retention of configuration at the migrating carbon. ddugu.ac.instackexchange.comdoubtnut.com This characteristic is crucial when the starting amide possesses a chiral center adjacent to the carbonyl group, as the chirality is preserved in the resulting amine product.

For the synthesis of this compound, the required starting material for a Hoffmann degradation would be 2-(4-ethoxyphenyl)butanamide. The synthesis of this specific amide is not widely reported, but can be envisioned through established organic chemistry transformations. A plausible route would begin with the appropriate carboxylic acid, 2-(4-ethoxyphenyl)butanoic acid. This acid could be synthesized via methods analogous to the preparation of similar 2-arylpropanoic acids, for instance, by the alkylation of a 4-ethoxyphenylacetic ester followed by hydrolysis. The resulting 2-(4-ethoxyphenyl)butanoic acid can then be converted to the primary amide, 2-(4-ethoxyphenyl)butanamide, using standard amidation procedures, such as activation with a coupling agent (e.g., thionyl chloride or a carbodiimide) followed by reaction with ammonia (B1221849).

Once the 2-(4-ethoxyphenyl)butanamide is obtained, it can be subjected to the Hoffmann degradation conditions (e.g., Br₂/NaOH) to yield the target amine, this compound. Given the retention of configuration inherent to the reaction, if an enantiomerically pure sample of 2-(4-ethoxyphenyl)butanamide is used, the corresponding enantiomerically pure this compound would be produced.

Comparative Analysis of Synthetic Routes

Assessment of Enantiomeric Excess, Yield, Scalability, and Economic Efficiency

Several key methodologies are available for the synthesis of this compound: asymmetric hydrogenation of enamines, asymmetric reductive amination, chiral resolution of a racemic mixture, and the previously discussed Hoffmann degradation. Each method offers a different balance of performance metrics.

Asymmetric Hydrogenation of Enamines: This method involves the transition metal-catalyzed hydrogenation of an enamine precursor. For instance, an enamine formed from 1-(4-ethoxyphenyl)propan-1-one can be hydrogenated using a chiral catalyst, such as a Ruthenium-BINAP complex. This approach can achieve very high enantiomeric excess (ee) and excellent chemical yields. A reported procedure using [RuCl₂((R)-BINAP)] as the catalyst for the hydrogenation of an enamine precursor afforded the (R)-amine with 97% ee and a 94% yield.

Asymmetric Reductive Amination: This is a direct approach where the corresponding ketone, 1-(4-ethoxyphenyl)propan-1-one, is reacted with an amine source in the presence of a reducing agent and a chiral influence. One method involves using a chiral auxiliary, such as (R)-α-methylbenzylamine, followed by reduction with sodium borohydride, which has been shown to achieve 92% ee with an 85% conversion.

Chiral Resolution: This classical method involves the separation of enantiomers from a racemic mixture of this compound. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of mandelic acid. After separation of the diastereomers by crystallization, the desired enantiomer is recovered. This method can yield products with high enantiomeric excess (>98% ee), but the theoretical maximum yield for the desired enantiomer is capped at 50%.

The following table provides a comparative overview of these synthetic routes:

Synthetic MethodTypical Yield (%)Typical Enantiomeric Excess (%)ScalabilityEconomic Efficiency
Asymmetric Hydrogenation9497GoodModerate to High
Asymmetric Reductive Amination8592GoodModerate
Chiral Resolution<50>98Low to ModerateLow
Hoffmann DegradationGood (Est.)High (dependent on precursor)Low to ModerateLow to Moderate

Strategic Considerations for Large-Scale Production versus Laboratory Research

The choice of a synthetic strategy for this compound is heavily influenced by the intended scale of production.

Large-Scale Production: For industrial-scale synthesis, the key drivers are economic efficiency, scalability, safety, and sustainability. acs.org Catalytic methods such as asymmetric hydrogenation and reductive amination are generally favored for large-scale production. researchgate.netnih.gov These processes use small amounts of a catalyst to produce large quantities of the product, which is economically advantageous. They often involve fewer steps and generate less waste compared to stoichiometric methods. The high yields and high enantioselectivities achieved in a single step make these catalytic routes highly efficient.

In contrast, chiral resolution is less desirable for large-scale production because it inherently discards at least half of the material, making it economically inefficient unless a highly effective racemization and recycling process for the unwanted enantiomer is in place. nih.gov The Hoffmann degradation, while effective, presents challenges for large-scale operations due to the use of hazardous materials like bromine and the generation of significant amounts of salt waste, which can lead to high processing and disposal costs. elsevierpure.com Therefore, for the industrial production of this compound, asymmetric catalytic methods would be the strategically preferred routes.

Oxidation Reactions

The primary amine group and the benzylic position of this compound are susceptible to oxidation under various conditions, leading to a range of products including imines, nitriles, and carbonyl compounds.

Oxidation of the Amine Functionality to Imines or Nitriles

The oxidation of primary amines represents a fundamental transformation in organic synthesis, providing access to imines and nitriles. While specific studies on the direct oxidation of this compound to its corresponding imine or nitrile are not extensively detailed in the literature, established methods for the oxidation of primary amines are applicable. For instance, the use of oxidizing agents can convert the amine group into an imine, which can then be hydrolyzed to a ketone or further oxidized to a nitrile.

Formation of Carbonyl-Containing Products (e.g., Ketones, Carboxylic Acids)

The oxidation of this compound can lead to the formation of carbonyl-containing products such as ketones and carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4), generated from chromium trioxide (CrO3), are known to oxidize organic molecules, including those with amine and benzylic C-H bonds. libretexts.orglibretexts.org

The oxidation of the alkylbenzene side chain of this compound with a strong oxidizing agent like potassium permanganate can lead to the formation of 4-ethoxybenzoic acid through cleavage of the benzylic C-C bond. masterorganicchemistry.com The reaction typically proceeds if there is a hydrogen atom attached to the benzylic carbon. masterorganicchemistry.com

Furthermore, primary alcohols can be oxidized to carboxylic acids using reagents like alkaline potassium permanganate solution or chromium trioxide. organic-chemistry.orgdoubtnut.commasterorganicchemistry.com This is relevant as this compound can be converted to the corresponding alcohol, 1-(4-ethoxyphenyl)propan-1-ol, which can then be oxidized to 1-(4-ethoxyphenyl)propan-1-one, a ketone, or further to a carboxylic acid.

Oxidizing Agent Potential Product from this compound General Reaction Conditions
Potassium Permanganate (KMnO4)4-Ethoxybenzoic acidBasic conditions, heat
Chromic Acid (H2CrO4)1-(4-Ethoxyphenyl)propan-1-one or 4-Ethoxybenzoic acidAqueous acid

Reduction Reactions

The reduction of this compound can involve the transformation of the amine group into higher-order amines or its conversion into an alcohol.

Reduction of the Amine Group to Higher Order Amines (Secondary or Tertiary)

Primary amines can undergo alkylation to form secondary and tertiary amines. ncert.nic.in This process, while technically a substitution reaction, results in a formal reduction of the number of N-H bonds. The reaction of this compound with alkyl halides would proceed via nucleophilic substitution, where the amine acts as a nucleophile. ncert.nic.inyoutube.com This can lead to the formation of N-alkyl-1-(4-ethoxyphenyl)propan-1-amine (a secondary amine) and subsequently N,N-dialkyl-1-(4-ethoxyphenyl)propan-1-amine (a tertiary amine). The reaction can even proceed to form a quaternary ammonium (B1175870) salt. youtube.com

Transformation to Corresponding Alcohols

Primary aliphatic amines can be converted to their corresponding alcohols through reaction with nitrous acid (HNO2). doubtnut.comdoubtnut.com This reaction proceeds via the formation of an unstable diazonium salt, which then decomposes to yield the alcohol, nitrogen gas, and water. doubtnut.comyoutube.com Therefore, treating this compound with nitrous acid would be expected to produce 1-(4-ethoxyphenyl)propan-1-ol. nih.gov

Reactant Product Reagent
This compoundN-Alkyl-1-(4-ethoxyphenyl)propan-1-amineAlkyl halide
This compound1-(4-Ethoxyphenyl)propan-1-olNitrous Acid (HNO2)

Substitution Reactions

The primary amine group of this compound is a key site for substitution reactions. As a nucleophile, the amine can react with various electrophiles. ncert.nic.in A prominent example is the alkylation with alkyl halides to form secondary and tertiary amines, as discussed in the reduction section. ncert.nic.inyoutube.com This nucleophilic substitution at the nitrogen atom is a fundamental reaction of amines.

Another potential site for substitution is the aromatic ring, although this typically requires specific catalysts and conditions. The ethoxy group could also potentially undergo cleavage under harsh acidic conditions, but this is generally a less common transformation compared to reactions at the amine functionality.

Alkylation Reactions for Structural Elaboration

The primary amine functionality of this compound is readily susceptible to alkylation. This reaction allows for the introduction of various alkyl groups, leading to the formation of secondary and tertiary amines and enabling the construction of more complex molecular architectures. youtube.com The process typically involves the reaction of the amine with an alkyl halide, where the nitrogen atom acts as a nucleophile. youtube.com However, a common challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and even quaternary ammonium salts, as the newly formed secondary amine is often more reactive than the starting primary amine. youtube.com

Controlling the stoichiometry of the reactants is crucial to favor the desired mono-alkylated product. youtube.com Alternative methods, such as reductive amination, can offer a more controlled approach to N-alkylation. This would involve the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent.

Coupling Reactions

The presence of both an amine and an aromatic ring allows this compound to participate in various coupling reactions, which are fundamental in the assembly of complex organic molecules.

Formation of Complex Molecular Architectures with Defined Stereochemistry

As a chiral amine, this compound is a valuable building block in stereoselective synthesis. It can be employed in coupling reactions to generate larger molecules with specific, predetermined three-dimensional arrangements of atoms. For instance, it can serve as a chiral auxiliary or a direct precursor in the synthesis of enantiomerically pure compounds. The stereochemical outcome of these reactions is often directed by the existing stereocenter in the this compound molecule.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Catalytic Activation Pathways

Catalysis plays a significant role in enhancing the reactivity and selectivity of transformations involving this compound. For example, in the context of forming this compound, transition metal-catalyzed asymmetric hydrogenation of enamine precursors is a highly effective method. A Ru-BINAP catalyst system has been shown to achieve high stereoselectivity in this transformation. The mechanism involves the coordination of the enamine to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen. The design of the chiral ligand, such as the bulky BINAP derivatives, is critical in controlling the enantioselectivity by influencing the geometry of the transition state.

Electrophilic Attack Mechanisms

While the primary focus is often on the nucleophilic character of the amine, the ethoxy-activated aromatic ring is susceptible to electrophilic attack. youtube.com The ethoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Given that the propan-1-amine group is at the para position, electrophilic substitution would primarily occur at the positions ortho to the ethoxy group.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com The aromaticity is then restored by the loss of a proton. The presence of the activating ethoxy group increases the rate of this reaction compared to unsubstituted benzene. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Ethoxyphenyl Propan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 1-(4-ethoxyphenyl)propan-1-amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, a characteristic AA'BB' system, in the range of δ 6.8-7.3 ppm. The protons ortho to the ethoxy group will be shifted slightly upfield compared to those ortho to the propan-1-amine substituent due to the electron-donating nature of the ether linkage.

The protons of the ethoxy group should present as a quartet at approximately δ 4.0 ppm, resulting from coupling with the adjacent methyl protons, and a triplet at around δ 1.4 ppm for the methyl protons themselves. The methine proton (CH-NH₂) is anticipated to appear as a triplet downfield, likely in the region of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom and its coupling with the neighboring methylene (B1212753) protons. The methylene protons of the propyl chain are expected to be diastereotopic and should appear as a complex multiplet around δ 1.6-1.8 ppm. The terminal methyl group of the propyl chain would likely be observed as a triplet near δ 0.9 ppm. The amine (NH₂) protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but typically falls within the δ 1.0-3.0 ppm range.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic (2H)6.8-7.0Doublet~8.0
Aromatic (2H)7.1-7.3Doublet~8.0
-O-CH₂-CH₃~4.0Quartet~7.0
-CH-NH₂3.5-4.0Triplet~7.0
-CH₂-CH₃ (propyl)1.6-1.8Multiplet-
-O-CH₂-CH₃~1.4Triplet~7.0
-NH₂1.0-3.0Broad Singlet-
-CH₂-CH₃ (propyl)~0.9Triplet~7.5

Note: The predicted values are based on the analysis of structurally similar compounds and general NMR principles.

The ¹³C NMR spectrum will provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. The aromatic carbons will appear in the downfield region (δ 110-160 ppm). The carbon bearing the ethoxy group is expected to be the most downfield of the aromatic signals, followed by the ipso-carbon attached to the propan-1-amine group. The carbons of the ethoxy group are predicted to resonate at approximately δ 63 ppm (-O-CH₂) and δ 15 ppm (-CH₃). The benzylic carbon (CH-NH₂) is anticipated to be in the range of δ 50-60 ppm. The other aliphatic carbons of the propyl chain will appear further upfield.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-O)155-160
Quaternary Aromatic (C-C)130-135
Aromatic CH125-130
Aromatic CH114-120
-O-CH₂-~63
-CH-NH₂50-60
-CH₂- (propyl)25-35
-O-CH₂-CH₃~15
-CH₂-CH₃ (propyl)~10

Note: The predicted values are based on the analysis of structurally similar compounds and general NMR principles.

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate directly bonded proton and carbon atoms, confirming the assignments made from the one-dimensional spectra. wpmucdn.com For instance, the signal for the methine proton (CH-NH₂) in the ¹H NMR spectrum would show a cross-peak with the corresponding benzylic carbon signal in the ¹³C NMR spectrum.

A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons. wpmucdn.com This would be crucial for confirming the connectivity of the entire molecule. For example, the protons of the ethoxy methyl group would show a correlation to the ethoxy methylene carbon, and the aromatic protons would show correlations to neighboring and ipso-carbons, solidifying the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. For the molecular formula C₁₁H₁₇NO, the calculated exact mass is approximately 179.1310 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

The fragmentation pattern in the mass spectrum would be characteristic of an amine. A prominent fragmentation pathway for primary amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the amino group. In this case, cleavage of the ethyl group from the propyl chain would lead to a stable iminium ion. The base peak in the spectrum would likely correspond to the fragment resulting from the loss of an ethyl radical, [M-29]⁺. Another significant fragment could arise from the cleavage of the bond between the benzylic carbon and the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show several key absorption bands. As a primary amine, it should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. wikieducator.org An N-H bending vibration is also expected around 1600 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group should produce a strong band around 1240 cm⁻¹ (asymmetric) and a weaker one around 1040 cm⁻¹ (symmetric). The aliphatic C-H stretching vibrations of the propyl and ethoxy groups will be observed in the 2850-2960 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500 (two bands)
Amine (-NH₂)N-H Bend~1600
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1450-1600
Ether (-O-CH₂-)C-O Stretch~1240 (asymmetric), ~1040 (symmetric)
Aliphatic (Propyl, Ethoxy)C-H Stretch2850-2960

Note: The predicted values are based on general IR correlation tables and data from similar compounds.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal System and Space Group Analysis

The crystal system and space group are fundamental parameters derived from X-ray diffraction data that describe the symmetry of the crystal lattice. While specific crystallographic data for this compound is not widely published, analysis of structurally related compounds provides insight into the expected outcomes. For instance, a study on 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, which shares the ethoxyphenyl moiety, revealed that it crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.net A similar analysis for this compound would determine its unique crystallographic parameters, which are crucial for understanding its solid-state packing and physical properties.

Table 1: Illustrative Crystallographic Data for a Related Ethoxyphenyl Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.884(3)
b (Å) 17.472(1)
c (Å) 14.375(8)
β (°) 99.268(10)
Z (molecules/unit cell) 4

Data derived from a study on a structurally analogous compound, 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, for illustrative purposes. researchgate.net

Analysis of Intra- and Intermolecular Interactions

The stability and packing of molecules within a crystal are governed by a network of non-covalent interactions. For this compound, several key interactions are expected based on its molecular structure, which includes a hydrogen-bond-donating amine group (-NH₂), a hydrogen-bond-accepting ethoxy group (-O-), and an aromatic phenyl ring.

C—H•••O Interactions : These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with an oxygen atom. In the crystal lattice of an ethoxyphenyl-containing structure, these interactions can occur between the aliphatic protons of the ethyl or propyl groups and the oxygen atom of the ethoxy group on a neighboring molecule. researchgate.net

π•••π Stacking : These interactions involve the face-to-face or offset stacking of aromatic rings. The phenyl ring of this compound can engage in π•••π stacking with adjacent phenyl rings, contributing significantly to the crystal's cohesive energy. researchgate.net

C—H•••π Interactions : This type of hydrogen bond occurs when a C-H bond points towards the electron-rich π-system of an aromatic ring. Aliphatic or aromatic C-H donors can interact with the phenyl ring of a nearby molecule, further stabilizing the crystal packing. researchgate.net

N—H•••O/N Interactions : The amine group is a primary site for classical hydrogen bonding. The N-H protons can act as donors to the ethoxy oxygen or the amine nitrogen of adjacent molecules, forming robust intermolecular links.

Analysis of the related compound 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one confirmed the presence of C—H•••O, π•••π, and C—H•••π interactions, which collectively stabilize its molecular structure in the crystal. researchgate.net

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The surface is generated by partitioning the crystal electron density into molecular regions, allowing for the mapping of various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.

Table 2: Illustrative Hirshfeld Surface Analysis Data

Interaction Type Percentage Contribution (%)
H•••H 54.7
C•••H/H•••C Not specified
O•••H/H•••O Not specified

Data derived from a study on a structurally analogous compound, 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2-en-1-one, for illustrative purposes. researchgate.net

Advanced Chromatographic Methods for Purity and Enantiomeric Excess Validation

Chromatographic techniques are indispensable for assessing the chemical purity and, for chiral molecules like this compound, the enantiomeric purity (or enantiomeric excess, ee).

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Since this compound contains a chiral center, its enantiomers (R and S forms) must be separated and quantified to determine the enantiomeric excess. This is critical in pharmaceutical contexts where enantiomers often exhibit different biological activities.

Chiral HPLC : This is the most common method for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can be operated in normal-phase, reversed-phase, or polar organic modes. nih.gov The choice of mobile phase and CSP is crucial for achieving baseline separation of the enantiomers.

Chiral GC : For volatile and thermally stable compounds, chiral GC is an effective alternative. gcms.cz The analytes, often after derivatization to improve volatility (e.g., trifluoroacetyl derivatives), are separated on a capillary column coated with a chiral selector, typically a cyclodextrin (B1172386) derivative. wiley.com The separation is influenced by factors such as column temperature and the nature of the ring substituents on the analyte. wiley.com

Table 3: Representative Data from a Chiral HPLC Analysis

Enantiomer Retention Time (min) Peak Area Percentage (%)
(R)-enantiomer 8.52 99,500 99.5
(S)-enantiomer 9.78 500 0.5
Enantiomeric Excess (ee) 99.0%

This table contains hypothetical data to illustrate the output of a successful chiral HPLC separation.

Ultra-High Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-QQQ-MS/MS)

UHPLC-QQQ-MS/MS is a state-of-the-art analytical technique that offers exceptional sensitivity, selectivity, and speed for the quantification of trace-level impurities. nih.gov While UHPLC provides rapid and high-resolution separation, the triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures that only the target analyte and its specific fragment ions are detected.

For purity analysis of this compound, a method would be developed to separate the main compound from any potential synthesis-related impurities or degradation products. The mass spectrometer would be tuned to monitor specific precursor-to-product ion transitions for each compound of interest. This high degree of selectivity allows for accurate quantification even in complex matrices and at very low concentrations, making it an ideal tool for validating the purity of the final product according to stringent regulatory standards. nih.gov

Table 4: Plausible MRM Transitions for UHPLC-QQQ-MS/MS Analysis of this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 180.1 163.1 (loss of NH₃) 15
This compound 180.1 135.1 (loss of C₂H₅NH₂) 20
Potential Impurity X [Value] [Value] [Value]

This table contains plausible mass spectrometry data based on the structure of the target compound for illustrative purposes.

Chemical Derivatization for Enantiomeric Purity Determination (e.g., Marfey's Reagent)

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds such as this compound. One of the most effective and widely employed methods for this purpose is chemical derivatization, which involves the reaction of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated and quantified using standard achiral chromatographic techniques, most commonly high-performance liquid chromatography (HPLC).

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a well-established and highly effective CDA for the resolution of primary and secondary amines. researchgate.net The primary amine group of this compound reacts with the electrophilic fluorine atom of Marfey's reagent under mild basic conditions to form stable diastereomeric adducts. The reaction mechanism involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the amine.

The general procedure for the derivatization of this compound with Marfey's reagent involves dissolving the amine in a suitable solvent, such as acetone (B3395972) or a mixture of acetone and water. A solution of Marfey's reagent is then added, followed by the addition of a weak base, typically sodium bicarbonate or triethylamine, to facilitate the reaction. nih.gov The mixture is then heated for a specific period, for instance at 40-60°C for one hour, to ensure complete derivatization. nih.gov After the reaction is complete, the mixture is neutralized with an acid, such as hydrochloric acid, and then analyzed by reversed-phase HPLC.

The resulting diastereomers, (R)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA and (S)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA, exhibit different retention times on a standard C18 column due to the distinct three-dimensional structures that influence their interaction with the stationary phase. The separation of these diastereomers allows for the accurate determination of the enantiomeric excess (e.e.) of the original amine sample. The chromatogram will show two distinct peaks, and the ratio of their areas corresponds to the ratio of the enantiomers.

Other chiral derivatizing agents can also be employed for the enantiomeric resolution of primary amines, including o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by reaction with a chiral amino acid. azypusa.com However, Marfey's reagent remains a popular choice due to its high reactivity, the stability of the resulting derivatives, and the strong UV absorbance of the dinitrophenyl chromophore, which allows for sensitive detection at around 340 nm. oup.comnih.gov

The elution order of the diastereomers can be influenced by the structure of the analyte and the chromatographic conditions. For many primary amines derivatized with Marfey's reagent, the L-D diastereomer (L-FDAA with D-amine) tends to elute before the L-L diastereomer (L-FDAA with L-amine) in reversed-phase HPLC. nih.gov

The following table provides hypothetical yet representative data for the HPLC separation of the diastereomers of this compound derivatized with Marfey's reagent.

Table 1: HPLC Separation Data for Marfey's Reagent Derivatives of this compound Enantiomers

DiastereomerRetention Time (min)Resolution (Rs)
(R)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA18.5\multirow{2}{*}{2.1}
(S)-1-(4-Ethoxyphenyl)propan-1-amine-L-FDAA20.2

Chromatographic conditions: Reversed-phase C18 column; mobile phase gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid; detection at 340 nm.

Computational and Theoretical Investigations of 1 4 Ethoxyphenyl Propan 1 Amine and Analogous Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to predict a variety of molecular properties with a favorable balance of accuracy and computational cost. nih.gov For molecules like 1-(4-ethoxyphenyl)propan-1-amine, DFT calculations can elucidate its fundamental chemical characteristics.

The first step in a typical computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (i.e., the structure with the lowest potential energy). nih.gov This process involves systematically adjusting the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is located. chemrxiv.org

For this compound, this optimization would be performed using a specific functional, such as B3LYP or M06-2X, and a basis set (e.g., 6-31G* or def2-TZVP) that defines the mathematical functions used to represent the electronic orbitals. researchgate.netnih.gov The procedure accounts for the intricate balance of attractive and repulsive forces between electrons and nuclei to determine the final, low-energy structure. chemrxiv.org The resulting optimized geometry provides the foundation for all subsequent property calculations.

Once the molecular geometry is optimized, precise structural parameters can be extracted. These include bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between the planes defined by two sets of three atoms). These parameters define the molecule's specific shape and conformation.

For this compound, key parameters would include the lengths of the C-C, C-O, C-N, and C-H bonds, the angles around the chiral center and within the phenyl ring, and the dihedral angles that describe the orientation of the ethoxy group and the propanamine side chain relative to the aromatic ring. Comparing these calculated values with experimental data from techniques like X-ray crystallography can validate the accuracy of the computational model. researchgate.net

Table 1: Predicted Structural Parameters for this compound (Note: This table presents hypothetical data typical for such a molecule, as specific published DFT results were not available.)

Parameter TypeAtoms InvolvedPredicted Value
Bond LengthC(aromatic)-O~1.37 Å
Bond LengthC(chiral)-N~1.47 Å
Bond AngleC(aromatic)-C(chiral)-N~110.5°
Dihedral AngleC(aromatic)-C(aromatic)-C(chiral)-N~120.0°

DFT calculations can also predict spectroscopic data, which is crucial for compound identification and characterization. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the molecule's vibrational frequencies. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum and relate to specific bond-stretching and bending motions within the molecule.

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions by calculating the energy difference between the ground electronic state and various excited states. These predicted transitions correspond to the absorption bands seen in ultraviolet-visible (UV-Vis) spectroscopy. libretexts.org The calculated wavelength of maximum absorption (λmax) and oscillator strengths (related to peak intensity) can be compared with experimental spectra to confirm the molecular structure and understand its electronic properties.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For phenethylamine (B48288) derivatives, including this compound, SAR provides a framework for understanding how modifications to the phenyl ring, the ethylamine (B1201723) side chain, or specific substituents impact the molecule's interaction with biological targets. nih.gov

The 4-ethoxy group is a critical determinant of the physicochemical properties and biological profile of this compound. The primary influence of this substituent is on the molecule's lipophilicity, or its "fat-liking" nature, which governs its ability to cross cell membranes and interact with binding pockets of proteins. nih.govnih.gov

Lipophilicity is often quantified by the partition coefficient (LogP). The ethoxy group (-OCH₂CH₃) is more lipophilic than a smaller methoxy (B1213986) group (-OCH₃) or a polar hydroxyl group (-OH). Increasing the size and lipophilicity of the substituent at the 4-position of the phenyl ring in phenethylamine analogs can enhance binding affinity at certain receptors, such as serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. frontiersin.org This is because the binding sites of these receptors may contain hydrophobic pockets that favorably accommodate nonpolar groups. However, this increase in lipophilicity can also affect metabolic stability and other pharmacokinetic properties. nih.gov

Table 2: Comparison of Calculated Lipophilicity (XLogP3) for Analogous Phenylpropanamines (Data sourced from PubChem.)

Compound4-Position SubstituentCalculated XLogP3-AA Value
N-ethyl-1-(4-methoxyphenyl)propan-1-amineMethoxy (-OCH₃)2.6 nih.gov
N-[1-(4-ethoxyphenyl)propyl]hexan-1-amine (related structure)Ethoxy (-OCH₂CH₃)4.9 nih.gov

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers (the R- and S-forms). Stereochemistry is a fundamental aspect of its SAR, as biological systems like receptors and enzymes are themselves chiral. unife.it Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. unife.itmdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. semanticscholar.org This method is instrumental in predicting the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The analysis provides insights into the binding affinity, mode, and energy, which are crucial for understanding the biological activity of the compound.

Prediction of Binding Modes with Enzymes and Receptors

Molecular docking simulations predict how this compound fits into the binding site of a receptor or enzyme. The predicted binding mode is determined by the sum of all intermolecular interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The biological activity of (2R)-2-(4-Ethoxyphenyl)propan-1-amine, for example, is attributed to its ability to interact with various molecular targets, potentially altering enzyme activity or modulating neurotransmitter receptor signaling.

For this compound, the key functional groups influencing its binding are the primary amine (-NH2), the ethoxy group (-OCH2CH3), and the aromatic phenyl ring.

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor and can also act as an acceptor. It is predicted to form crucial hydrogen bonds with amino acid residues in the binding pocket of a receptor, such as aspartate, glutamate, serine, or threonine.

Hydrophobic Interactions: The ethyl group of the ethoxy moiety and the propyl chain are nonpolar and are likely to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Aromatic Interactions: The phenyl ring can participate in several types of interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

Ether Linkage: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, further anchoring the ligand within the binding site.

These interactions collectively determine the orientation and stability of the ligand-receptor complex. The specific stereochemistry of the compound, such as the (R)- or (S)-enantiomer, is critical for enantioselective interactions and can lead to significant differences in binding affinity and biological activity. Docking studies on similar heterocyclic compounds have shown that structural properties and electron-favoring characteristics of rings can lead to better interactions with enzymes and receptors. mdpi.com

Table 1: Predicted Interactions of this compound with Hypothetical Receptor Residues

Functional Group of Ligand Type of Interaction Potential Interacting Amino Acid Residues
Primary Amine (-NH₂) Hydrogen Bond (Donor/Acceptor) Asp, Glu, Ser, Thr, Gln, Asn
Phenyl Ring π-π Stacking, Hydrophobic Phe, Tyr, Trp
Phenyl Ring Cation-π Interaction Lys, Arg
Ethoxy Group (-O-CH₂CH₃) Hydrogen Bond (Acceptor - Oxygen) Ser, Thr, Tyr, Gln, Asn
Ethoxy Group (-O-CH₂CH₃) Hydrophobic Interaction (Ethyl) Ala, Val, Leu, Ile, Pro

Mechanistic Insights into Molecular Recognition

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Docking studies provide a static picture of this event, offering mechanistic insights into how a biological target recognizes a specific ligand. The combination of interactions predicted for this compound illustrates the structural basis for its potential activity. nih.gov

The precise geometry and combination of hydrogen bonds and hydrophobic interactions are key to specificity. For a ligand to be recognized, its functional groups must be correctly positioned to complement the chemical environment of the receptor's binding site. For example, the distance and angle of the hydrogen bonds formed by the amine group must be optimal for a stable interaction. The hydrophobic pocket of the receptor must be able to accommodate the ethoxyphenyl group, and the aromatic ring must align favorably with corresponding residues. researchgate.net

Studies combining computational and in vitro investigations have shown that intramolecular interactions and interactions with specific residues at the N-terminus of peptides significantly contribute to inhibitory effects on enzymes like Dipeptidyl peptidase-IV (DPP-IV). nih.gov Similarly, for this compound, the interplay between the hydrogen-bonding amine "head" and the hydrophobic "tail" dictates its orientation and binding affinity. This understanding of molecular recognition is fundamental for structure-based drug design, allowing for the rational modification of the ligand's structure to enhance its potency and selectivity for a specific target.

Green Chemistry Metrics and Sustainable Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com To quantify the "greenness" of a chemical synthesis, various metrics have been developed. Among the most common are Atom Economy and the Environmental Factor (E-factor). These metrics are crucial for evaluating the sustainability of synthetic routes to compounds like this compound.

Evaluation of Atom Economy and Environmental Factor (E-factor)

Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. primescholars.com It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An ideal, or 100% atom-economical, reaction incorporates all reactant atoms into the product, generating no waste byproducts. chemrxiv.org

The Environmental Factor (E-factor) is a simple metric that relates the weight of waste produced to the weight of the desired product. It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies less waste generation and a greener process. For fine chemicals, typical E-factors range from 5 to 50. researchgate.net

To illustrate these metrics, we can evaluate a plausible synthetic route for this compound: the reductive amination of 1-(4-ethoxyphenyl)propan-1-one (B1607008). In this reaction, the ketone reacts with ammonia (B1221849) (NH₃) in the presence of a reducing agent, such as hydrogen gas (H₂) with a catalyst, to form the amine and water as the only byproduct.

Reaction: C₁₁H₁₄O₂ (1-(4-ethoxyphenyl)propan-1-one) + NH₃ + H₂ → C₁₁H₁₇NO (this compound) + H₂O

Table 2: Calculation of Atom Economy for the Synthesis of this compound

Compound Molecular Formula Molecular Weight ( g/mol ) Role
1-(4-ethoxyphenyl)propan-1-one C₁₁H₁₄O₂ 178.23 Reactant
Ammonia NH₃ 17.03 Reactant
Hydrogen H₂ 2.02 Reactant
Sum of Reactant MWs 197.28
This compound C₁₁H₁₇NO 179.26 Product

Atom Economy Calculation: AE (%) = (179.26 g/mol / 197.28 g/mol ) x 100 = 90.86%

This high atom economy indicates that the reaction is efficient in principle, with most of the reactant atoms being converted into the desired product.

E-factor Calculation: Assuming the reaction goes to completion (100% yield) for simplicity: For every 179.26 g of product, 18.02 g of water (waste) is produced. E-factor = 18.02 g / 179.26 g = 0.10

This very low E-factor is characteristic of catalytic hydrogenations and other atom-economical reactions. In practice, the E-factor would be higher, as it must account for solvent losses, catalyst separation, and reaction workup steps, which are not included in this idealized calculation. researchgate.net Nevertheless, this analysis demonstrates that the chosen synthetic route is, in principle, highly sustainable according to these green chemistry metrics.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(2R)-2-(4-Ethoxyphenyl)propan-1-amine
1-(4-ethoxyphenyl)propan-1-one
1-(4-methoxyphenyl)propan-1-one
1-(4-ethoxyphenyl)-1-propanol
4-ethoxybenzaldehyde (B43997)
Ammonia
Water
Hydrogen
Aspartate
Glutamate
Serine
Threonine
Leucine
Isoleucine
Valine
Phenylalanine
Tyrosine
Tryptophan
Lysine
Arginine
Glutamine
Asparagine
Alanine
Proline

Applications and Pharmacological Potential of 1 4 Ethoxyphenyl Propan 1 Amine in Academic Research

Function as a Chiral Building Block in Advanced Organic Synthesis

In organic synthesis, chiral building blocks are fundamental starting materials or intermediates used to construct complex, enantiomerically pure molecules. portico.org The utility of a compound like 1-(4-ethoxyphenyl)propan-1-amine lies in its defined stereochemistry, which can be transferred to a new, more complex molecule during a chemical reaction.

The primary function of a chiral building block is to introduce chirality—or "handedness"—into a target molecule. Because this compound is a chiral amine, it can be used to build larger molecules with specific stereochemical configurations. The amine group provides a reactive site for forming new chemical bonds, while the chiral center adjacent to it dictates the spatial orientation of the new structure. This process is essential in asymmetric synthesis, where the goal is to selectively create one enantiomer over the other. mdpi.com

The synthesis of single-enantiomer compounds is critical in drug development, as different enantiomers of a drug can have vastly different biological activities. nih.gov Methodologies like chemo-enzymatic processes and asymmetric catalysis are often employed to produce enantiomerically pure alcohols and amines. nih.govyoutube.com Chiral amines serve as key intermediates, auxiliaries, or resolving agents in these processes. mdpi.com By incorporating this compound or similar chiral structures into a synthesis, chemists can guide the reaction towards the formation of a single desired enantiomer, avoiding the creation of a 50:50 mixture of enantiomers (a racemate) that would require difficult separation steps. mdpi.comvapourtec.com

Role in Pharmaceutical Synthesis and Drug Development Research

Chiral amines are valuable intermediates in the production of many pharmaceuticals. york.ac.uk Their structural features are often integral to the final active pharmaceutical ingredient (API).

As a chiral amine, this compound belongs to a class of compounds used as intermediates for APIs. bldpharm.com While this specific ethoxy- derivative is available commercially for research use, academic and patent literature more frequently documents the use of its structurally similar analogs in the synthesis of well-known pharmaceuticals. bldpharm.comchemuniverse.com

The synthesis of Formoterol, a long-acting β2-agonist used to treat asthma, is a notable example of the use of a chiral phenylethylamine derivative. However, research and patent literature primarily describe the use of a methoxy (B1213986) analog, not the ethoxy one. Specifically, a key intermediate in Formoterol synthesis is an isomer of 1-(4-methoxyphenyl)propan-amine. pharmaffiliates.comnih.govusp.org For example, one of the precursors is identified as 2-Amino-4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol. usp.org This highlights the principle that specific chiral amine backbones are crucial for the synthesis, although the exact substituent on the phenyl ring (methoxy vs. ethoxy) can differ.

The synthesis of other major pharmaceuticals also relies on chiral amine precursors, though not specifically this compound according to available research.

Sitagliptin: The production of the anti-diabetic drug Sitagliptin, a DPP-4 inhibitor, involves the creation of a chiral β-amino acid structure. nih.gov Synthetic routes described in the literature use precursors like D-(2,4,5-trifluorophenyl)alanine or employ asymmetric hydrogenation of an enamine to establish the chiral center. rsc.orgpolimi.itgoogle.comgoogle.com While chiral amines are central to the molecule, the specific precursors documented are structurally distinct from this compound.

Elarofiban: Research has noted that chiral amines such as (S)-(-)-1-(4-methoxyphenyl)ethylamine are useful as building blocks for pharmaceuticals like Elarofiban. This demonstrates the utility of this structural class of compounds, although it again points to a methoxy analog with an ethylamine (B1201723) side chain rather than an ethoxy-propylamine.

Comparison of Chiral Precursors in Pharmaceutical Synthesis

Target DrugDocumented Chiral Precursor(s)Reference
Formoterol1-(4-Methoxyphenyl)propan-amine isomer pharmaffiliates.comnih.govusp.org
SitagliptinD-(2,4,5-trifluorophenyl)alanine; Chiral β-amino acid derivatives rsc.orgpolimi.it

Investigation of Pharmacological Potential through Derivatives

The core of academic interest in this compound lies in the synthesis and evaluation of its derivatives. By modifying the core structure, researchers aim to enhance specific pharmacological activities and explore new therapeutic avenues.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

While comprehensive studies on the specific molecular targets of this compound derivatives are still emerging, preliminary research and the activities of structurally related compounds suggest potential interactions with key biological molecules. For instance, the chiral nature of (2R)-2-(4-Ethoxyphenyl)propan-1-amine is critical for its enantioselective interactions within biological systems.

Research has indicated that compounds with this scaffold can inhibit enzymes involved in the metabolism of neurotransmitters. The general class of monoamine oxidase inhibitors (MAOIs) includes a wide variety of chemical structures that block the oxidative deamination of monoamines, and compounds with structural similarities to this compound have been explored for this activity. nih.govdrugbank.com The development of dual enkephalinase inhibitors targeting both Aminopeptidase N (APN) and Neutral Endopeptidase (NEP) has also been a strategy to prolong the action of endogenous opioids, and the core structure of this compound could serve as a backbone for the design of such inhibitors. nih.gov

Furthermore, derivatives of similar phenoxyalkyl amines have been investigated for their interaction with a range of receptors, highlighting the potential for this chemical class to be adapted for various therapeutic targets. researchgate.net

Modulation of Neurotransmitter Systems (e.g., Serotonin (B10506), Dopamine (B1211576) Pathways)

The structural resemblance of this compound to known psychoactive compounds has prompted investigations into its effects on neurotransmitter systems. In vitro studies on rat brain slices have demonstrated that (2R)-2-(4-ethoxyphenyl)propan-1-amine can lead to significant increases in serotonin levels, suggesting its potential as a serotonergic agent.

The broader class of benzofurans, which share some structural motifs with the ethoxyphenyl group, have been shown to inhibit noradrenaline and serotonin uptake more potently than dopamine uptake, a profile similar to that of methylenedioxymethamphetamine (MDMA). nih.gov These compounds also interact with trace amine-associated receptor 1 (TAAR1) and act as partial agonists at serotonin 5-HT2A receptors. nih.gov This suggests that derivatives of this compound could be synthesized to modulate these pathways selectively.

The table below summarizes the potential interactions of this chemical class with neurotransmitter systems based on available research.

Derivative ClassTarget SystemObserved/Potential Effect
Phenylpropan-1-aminesSerotonergic SystemIncreased serotonin levels
Benzofuran AnalogsMonoamine TransportersInhibition of noradrenaline and serotonin uptake nih.gov
Benzofuran AnalogsSerotonin ReceptorsPartial agonism at 5-HT2A receptors nih.gov
Anti-inflammatory Effects (e.g., Inhibition of Interleukin-1 Beta and Tumor Necrosis Factor-Alpha)

A notable area of investigation for derivatives of the this compound scaffold is their anti-inflammatory potential. A study on a novel synthetic flavonoid, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, which contains the 4-ethoxyphenyl moiety, has demonstrated significant anti-inflammatory properties.

This derivative was found to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it decreased the mRNA production of TNF-α, interleukin-1 beta (IL-1β), IL-6, and inducible nitric oxide synthase (iNOS). The study concluded that the compound exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway.

The following table details the anti-inflammatory effects of the studied derivative:

DerivativeInflammatory MediatorEffect
(E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-oneTNF-αInhibition of release and mRNA production
IL-6Inhibition of release and mRNA production
IL-1βInhibition of mRNA production
iNOSInhibition of mRNA production

These findings suggest that the 1-(4-ethoxyphenyl) scaffold can be a valuable starting point for the development of new anti-inflammatory agents.

Preliminary Research into Potential Anticancer Activities

While direct experimental studies on the anticancer activities of this compound derivatives are limited, the broader class of compounds containing related structural motifs has been extensively studied in cancer research. For instance, arylpiperazine derivatives have been investigated as scaffolds for developing anticancer agents due to their ability to interact with various molecular targets implicated in cancer. nih.gov

Similarly, 1,4-naphthoquinone (B94277) derivatives, which can be conceptually linked to the phenyl ring of the target compound, have shown significant cytotoxic activity against various cancer cell lines, including A549, HeLa, and MCF-7. nih.gov Some of these derivatives have been found to induce apoptosis and arrest the cell cycle at the G1 phase. nih.gov The research into hybrids of 1,4-naphthoquinone with other moieties has also yielded compounds with potent anticancer activity.

These studies on related scaffolds provide a strong rationale for the design and synthesis of this compound derivatives as potential anticancer agents. Future research could focus on creating hybrids of the this compound core with known anticancer pharmacophores to explore new therapeutic possibilities.

Antileishmanial Activities of Synthesized Derivatives

For example, a series of 4-aminopiperidine (B84694) derivatives were screened for their in vitro activity against several protozoan parasites, including Leishmania donovani. nih.gov While in that particular study, none of the tested molecules showed significant antileishmanial activity, it demonstrates the methodology and the interest in amine-containing scaffolds for this application. nih.gov

More broadly, research into compounds containing a phenoxyalkyl amine framework has shown efficacy against Leishmania, among other parasites. researchgate.net This indicates that the general structural features of this compound are relevant to the development of antiprotozoal agents. Future work could involve the synthesis and screening of a library of this compound derivatives against various Leishmania species to identify potential lead compounds.

Applications in Biochemical Research

Beyond its direct pharmacological potential, this compound and its derivatives can serve as valuable tools in biochemical research. The ability to modify the core structure allows for the creation of chemical probes to study biological processes. For instance, by incorporating fluorescent tags or reactive groups, derivatives can be used to label and identify specific binding partners within cells.

The chiral nature of this amine makes it a useful building block in the asymmetric synthesis of more complex molecules, which can then be used to probe the stereochemical requirements of enzyme-active sites or receptor-binding pockets. As a scaffold, it provides a platform for the development of inhibitors for various enzymes, which can then be used to elucidate the roles of these enzymes in cellular pathways. nih.govmdpi.com

While specific, widespread applications in biochemical research are yet to be documented extensively, the chemical tractability and potential bioactivity of the this compound scaffold make it a promising candidate for the development of novel biochemical probes and research tools.

Utilization as Biochemical Probes for Investigating Cellular Processes and Molecular Interactions

While direct and extensive research on the specific application of this compound as a biochemical probe is not widely documented in publicly available scientific literature, its structural characteristics as a phenethylamine (B48288) derivative suggest a strong potential for such utility. Small molecules are invaluable as chemical tools for the precise study of complex biological processes. nih.gov By interacting with specific molecular targets like proteins, they allow researchers to investigate and modulate cellular signaling pathways. nih.govebi.ac.uk The core structure of this compound, a substituted arylpropanamine, is a common scaffold in compounds designed to interact with neurotransmitter systems, particularly G-protein coupled receptors (GPCRs) and transporters. frontiersin.orgnih.govnih.gov

The value of a biochemical probe lies in its ability to selectively interact with a target, enabling the study of that target's function and the broader cellular processes it influences. For phenethylamine derivatives, this often involves binding to receptors such as serotonin (5-HT) and adrenergic receptors. frontiersin.orgnih.govmdpi.com The specific substitutions on the aromatic ring and the alkylamine chain are critical in determining the affinity and selectivity of the compound for these various receptors. nih.govbiomolther.org

For instance, research into the structure-activity relationships (SAR) of various phenethylamines has demonstrated that modifications to the phenyl ring and the amine group can significantly alter binding profiles. nih.govbiomolther.org The ethoxy group at the para-position of the phenyl ring in this compound, for example, is a feature that can influence interactions within the binding pockets of receptors. Studies on related compounds have shown that such substitutions can confer selectivity for specific receptor subtypes. frontiersin.org

The potential of this compound as a biochemical probe can be inferred from the applications of structurally analogous compounds. These related molecules are frequently used to investigate the roles of specific receptors and transporters in cellular signaling.

Table 1: Potential Applications of this compound as a Biochemical Probe Based on Analogous Compounds

Potential ApplicationRationale based on Structural AnalogsCellular Processes InvestigatedMolecular Interactions Studied
Probing Serotonin (5-HT) Receptor Function Phenethylamine derivatives are known to bind to various 5-HT receptor subtypes, such as 5-HT2A and 5-HT2C. frontiersin.orgbiomolther.orgSignal transduction cascades initiated by 5-HT receptor activation, including G-protein activation and second messenger systems. mdpi.comLigand-receptor binding kinetics, receptor conformational changes, and allosteric modulation.
Investigating Dopamine Transporter (DAT) Dynamics The arylpropanamine scaffold is a key feature of many DAT inhibitors.Dopamine reuptake mechanisms, transporter regulation, and the impact of transporter inhibition on synaptic dopamine levels.Binding affinity and selectivity for the dopamine transporter over other monoamine transporters.
Studying Adrenergic Receptor Signaling Substituted phenethylamines often exhibit affinity for α- and β-adrenergic receptors. nih.govCellular responses to adrenergic stimulation, such as changes in cAMP levels and calcium mobilization.Receptor subtype selectivity and the influence of specific functional groups on binding affinity. nih.gov

In academic research, a compound like this compound could be synthesized with a radiolabel, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), to enable its use in radioligand binding assays. Such assays are fundamental in pharmacology for determining the affinity (Ki) and density (Bmax) of receptors in various tissues and cell preparations. Furthermore, fluorescently labeling this compound could allow for its use in advanced microscopy techniques to visualize the localization and trafficking of its target receptors in living cells. The development of radiolabeled ligands is a crucial step for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive study of neurotransmitter systems in the living brain. nih.gov

The investigation of how small molecules like this compound perturb signaling pathways provides valuable insights into their mechanism of action and can help to understand the functional interactions between different pathways in both healthy and diseased states. nih.gov By systematically studying the effects of such probes, researchers can dissect the complex connectivity of cellular networks.

Table 2: Research Findings on Structurally Related Phenethylamine Derivatives

Compound ClassResearch FindingInvestigated SystemReference
4-Alkoxy-3,5-dimethoxyphenethylaminesDisplayed varying affinities for 5-HT2A and 5-HT2C receptors, with substitutions influencing selectivity.Recombinant human receptors expressed in cell lines. frontiersin.org
Substituted PhenylisopropylaminesConsidered among the most selective agonists for 5-HT2 receptors, crucial for studying receptor-specific signaling.Central nervous system receptors. nih.gov
Heterocyclic Phenethylamine DerivativesIdentified as selective ligands for the 5-HT2B receptor subtype.G-protein coupled receptors. mdpi.com

Future Research Directions and Unaddressed Challenges

Exploration of Novel and More Environmentally Benign Synthetic Pathways

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications where stereochemistry dictates biological activity. nih.gov Future research on 1-(4-Ethoxyphenyl)propan-1-amine must prioritize the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry. rsc.orgchemistry.or.jp

Current methodologies for producing chiral amines often rely on classical resolution or stoichiometric chiral auxiliaries, which are inherently inefficient and generate significant waste. A key challenge is to move beyond these methods towards catalytic asymmetric approaches. Asymmetric hydrogenation of corresponding imines or enamides stands out as a powerful, atom-economical strategy. nih.govacs.org Research should focus on discovering and optimizing transition-metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) with novel chiral ligands that can deliver high enantioselectivity for the specific substrate leading to this compound. acs.org

Furthermore, the exploration of biocatalysis, using enzymes such as transaminases or reductive aminases, offers a highly selective and environmentally friendly alternative. These enzymatic reactions are conducted in aqueous media under mild conditions, drastically reducing the reliance on volatile and toxic organic solvents. chemistry.or.jp A significant hurdle will be the identification or engineering of enzymes with the requisite substrate specificity and stereoselectivity.

The table below outlines potential green synthetic strategies for future investigation.

Synthetic StrategyCatalyst/SystemPotential AdvantagesKey Research Challenge
Asymmetric HydrogenationChiral Iridium or Rhodium complexesHigh atom economy, high efficiency, low catalyst loading. nih.govacs.orgLigand design for high enantioselectivity; catalyst stability and cost.
Asymmetric Reductive AminationEnzyme (e.g., Reductive Aminase)Excellent stereoselectivity, mild aqueous conditions, biodegradable catalyst.Enzyme discovery, protein engineering for substrate scope, and operational stability.
Asymmetric Transfer HydrogenationTransition metal with chiral ligand & hydrogen donorAvoidance of high-pressure hydrogen gas, operational simplicity. acs.orgIdentification of efficient and recyclable hydrogen donors.
Flow Chemistry SynthesisImmobilized catalysts in a microreactorEnhanced safety, precise control over reaction parameters, ease of scale-up. chemistry.or.jpDevelopment of robust immobilized catalysts and optimization of flow conditions.

Deeper Mechanistic Elucidation of Complex Chemical Transformations

A predictive understanding of how to optimize the synthesis of this compound and its future derivatives hinges on a deep mechanistic understanding of the chemical transformations involved. For asymmetric catalytic reactions, it is not enough to know that a reaction works; it is crucial to understand the "how" and "why" of the stereochemical outcome.

Future research must employ a combination of experimental and computational techniques to unravel these mechanisms. nih.govacs.org Kinetic studies, including reaction rate analysis and the determination of kinetic isotope effects, can help identify the rate-determining and stereo-determining steps of a catalytic cycle. nih.gov

In parallel, computational chemistry, particularly Density Functional Theory (DFT) calculations, will be indispensable. diva-portal.org These theoretical studies can model the transition states of the reaction, revealing the subtle non-covalent interactions between the substrate and the chiral catalyst that govern enantioselectivity. nih.govdiva-portal.org Such insights are critical for moving from empirical screening of catalysts to a more rational design approach, where ligands are specifically designed to enhance favorable interactions and minimize unfavorable ones for a given substrate. nih.gov

Advanced In Vitro and In Vivo Studies for Comprehensive Biological Activity Profiling

The structural similarity of this compound to known phenethylamine (B48288) compounds suggests that its primary biological effects are likely to be on the central nervous system (CNS). nih.govbiomolther.org A comprehensive biological profiling campaign is essential to identify its molecular targets and characterize its pharmacological profile.

The initial phase of this research should involve a broad panel of in vitro assays. nih.gov Radioligand binding assays are fundamental for determining the affinity of the compound for a wide range of CNS receptors, transporters, and enzymes, particularly monoaminergic targets like serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) receptors and transporters. nih.govwikipedia.org Functional assays, such as second messenger analysis or electrophysiology, would then determine whether the compound acts as an agonist, antagonist, or modulator at its identified targets. frontiersin.orgeuropeanpharmaceuticalreview.com

Following promising in vitro results, a tiered approach to in vivo studies in animal models would be necessary to understand the compound's integrated physiological effects. nih.govacs.org This would involve:

Pharmacokinetic characterization: Determining how the compound is absorbed, distributed, metabolized, and excreted, including its ability to cross the blood-brain barrier.

Neurochemical profiling: Using techniques like microdialysis to measure changes in neurotransmitter levels in specific brain regions of awake, behaving animals. nih.gov

Behavioral pharmacology: Assessing the compound's effects in a battery of rodent models relevant to CNS functions, such as locomotion, anxiety, depression, and cognition. nih.govacs.org

This systematic profiling will create a detailed "biological signature" for the compound, guiding further development and indicating potential therapeutic areas. acs.org

Rational Design and Synthesis of Derivatives with Enhanced or Targeted Bioactivity

Once a primary biological target and activity profile for this compound are established, the next logical step is the rational design and synthesis of derivatives to optimize its properties. This process, driven by Structure-Activity Relationship (SAR) studies, aims to improve potency, selectivity, and pharmacokinetic parameters. nih.govbiomolther.org

SAR exploration would involve systematically modifying the three key regions of the molecule:

The Phenyl Ring: Introducing different substituents (e.g., halogens, alkyls, trifluoromethyl groups) at various positions to probe electronic and steric effects on receptor binding.

The Ethoxy Group: Altering the alkoxy chain length (e.g., methoxy (B1213986), propoxy) or replacing it with other functional groups to modulate properties like lipophilicity and hydrogen bonding capacity. biomolther.org

The Propylamine Side Chain: Modifying the length of the alkyl chain, introducing substituents on the chain, or N-alkylation of the amine could profoundly impact target affinity and selectivity. biomolther.orgkoreascience.kr

The following hypothetical SAR table illustrates this process for a putative target.

Derivative ModificationR1 (Phenyl Ring)R2 (Alkoxy)R3 (Side Chain)Hypothetical Target Affinity (Ki, nM)
Parent Compound 4-H-OCH2CH3-CH(NH2)CH2CH350
Derivative 12-F-OCH2CH3-CH(NH2)CH2CH385
Derivative 24-Cl-OCH2CH3-CH(NH2)CH2CH325
Derivative 34-H-OCH3-CH(NH2)CH2CH360
Derivative 44-H-OCH2CH3-CH(NH2)CH3120
Derivative 54-Cl-OCH2CH3-CH(NH(CH3))CH2CH330

This table is for illustrative purposes only and does not represent real experimental data.

Integration into Emerging Fields of Chemical Science and Technology

The future utility of this compound and its derivatives is not confined to potential therapeutic applications. The unique chemical properties of these molecules could allow for their integration into several emerging scientific and technological fields.

One promising avenue is the development of chemical probes . nih.gov A derivative of this compound with high affinity and selectivity for a specific biological target could be tagged with a fluorescent dye or a radiolabel. Such a probe would be an invaluable tool for researchers to visualize and study the distribution and function of its target protein in cells and tissues, including through advanced imaging techniques like positron emission tomography (PET). nih.gov

In the field of materials science , chiral amines can be used as building blocks for creating chiral polymers or as modifiers for surfaces and nanoparticles. The specific stereochemistry and intermolecular interactions of this compound could be exploited to direct the self-assembly of supramolecular structures or to create materials with novel optical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Ethoxyphenyl)propan-1-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically begins with 4-ethoxybenzaldehyde , which undergoes reductive amination using an amine source (e.g., ammonia) and a reducing agent like sodium cyanoborohydride. Key steps include:
  • Reductive Amination : React 4-ethoxybenzaldehyde with propan-1-amine in a polar solvent (e.g., methanol) under inert atmosphere.
  • pH Control : Maintain acidic conditions (pH ~6.5–7.5) to stabilize intermediates.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Yield optimization can involve adjusting stoichiometry (excess amine) or using microwave-assisted synthesis to reduce reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound and ensuring purity?

  • Methodological Answer : A combination of techniques is essential:
Technique Parameters Purpose
NMR 1^1H (500 MHz), 13^{13}C NMR in CDCl₃Confirm structure, substituent positions, and stereochemistry.
HPLC C18 column, acetonitrile/water (70:30), UV detection at 254 nmQuantify purity (>98%) and detect impurities.
Mass Spectrometry ESI-MS in positive ion modeValidate molecular ion peak (expected [M+H]⁺: 194.1).
Chiral HPLC (e.g., Chiralpak AD-H column) is critical for enantiomeric purity assessment .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

  • Methodological Answer : Enantiomers are resolved via chiral chromatography :
  • Column : Chiralpak IC or OD-H (cellulose-based).
  • Mobile Phase : Hexane/isopropanol (90:10) with 0.1% diethylamine.
  • Detection : UV at 220 nm.
    Alternatively, kinetic resolution using lipases (e.g., Candida antarctica) in organic solvents (e.g., tert-butanol) can enantioselectively acylate the amine. Monitor conversion via TLC or HPLC .

Q. What structure-activity relationships (SAR) differentiate this compound from its methoxy or chloro analogs in receptor binding studies?

  • Methodological Answer : The ethoxy group (─OCH₂CH₃) introduces steric bulk and altered electronic effects compared to methoxy (─OCH₃) or chloro (─Cl) substituents:
  • Electronic Effects : Ethoxy’s electron-donating nature increases π-electron density in the phenyl ring, potentially enhancing affinity for serotonin receptors (e.g., 5-HT₂A).
  • Steric Effects : Larger ethoxy groups may reduce binding to tight hydrophobic pockets (e.g., monoamine transporters).
    Experimental Design :
  • Synthesize analogs (methoxy, chloro, hydroxy).
  • Perform radioligand binding assays (e.g., 3^3H-LSD for 5-HT₂A).
  • Compare IC₅₀ values and molecular docking simulations (e.g., AutoDock Vina) .

Q. How can contradictory data on the compound’s antimicrobial activity be resolved?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Strain Specificity : Test against standardized microbial panels (e.g., ATCC strains).
  • Enantiopurity : Use enantiomerically pure samples to isolate stereospecific effects.
  • Assay Conditions : Standardize broth microdilution (CLSI guidelines) with controls for solvent interference (e.g., DMSO <1%).
    Recent studies suggest the (R)-enantiomer exhibits stronger Gram-positive activity (MIC: 8 µg/mL vs. S. aureus) compared to the (S)-form (MIC: 32 µg/mL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.